4-bromo-2-methoxy-N-methyl-6-nitroaniline

Catalog No.
S820821
CAS No.
1799973-80-0
M.F
C8H9BrN2O3
M. Wt
261.07 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-bromo-2-methoxy-N-methyl-6-nitroaniline

CAS Number

1799973-80-0

Product Name

4-bromo-2-methoxy-N-methyl-6-nitroaniline

IUPAC Name

4-bromo-2-methoxy-N-methyl-6-nitroaniline

Molecular Formula

C8H9BrN2O3

Molecular Weight

261.07 g/mol

InChI

InChI=1S/C8H9BrN2O3/c1-10-8-6(11(12)13)3-5(9)4-7(8)14-2/h3-4,10H,1-2H3

InChI Key

DOBMDBUZZCNJAY-UHFFFAOYSA-N

SMILES

CNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]

Canonical SMILES

CNC1=C(C=C(C=C1OC)Br)[N+](=O)[O-]

4-Bromo-2-methoxy-N-methyl-6-nitroaniline is an organic compound characterized by its complex structure, which includes various functional groups that contribute to its chemical properties. Its molecular formula is C₈H₉BrN₂O₃, and it has a molecular weight of approximately 261.073 g/mol. The compound features a bromine atom, a methoxy group, a nitro group, and an N-methyl aniline moiety, making it a polar molecule with potential for diverse reactivity due to the interplay between electron-donating and electron-withdrawing groups .

Involving 4-bromo-2-methoxy-N-methyl-6-nitroaniline include nucleophilic aromatic substitution. The presence of the electron-withdrawing nitro group enhances the reactivity of the aromatic ring, allowing for nucleophilic attack at the bromine site. This reaction is significant in synthetic organic chemistry as it can lead to the formation of various derivatives.

While specific studies on the biological activity of 4-bromo-2-methoxy-N-methyl-6-nitroaniline are sparse, compounds with similar structural features often exhibit notable biological properties, including antimicrobial and anticancer activities. The nitro group is frequently associated with biological activity, particularly in drug discovery contexts, suggesting that this compound may possess similar potential .

Synthesis methods for 4-bromo-2-methoxy-N-methyl-6-nitroaniline typically involve multi-step organic reactions. One common approach includes:

  • Preparation of the Aniline Derivative: Starting from 2-methoxy-6-nitroaniline, bromination can be performed using bromine or brominating agents.
  • Methylation: The N-methyl group can be introduced through methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base.

These methods highlight the versatility and complexity involved in synthesizing this compound .

4-Bromo-2-methoxy-N-methyl-6-nitroaniline has potential applications in various fields:

  • Pharmaceuticals: Due to its structural characteristics, it may serve as a precursor or intermediate in drug synthesis.
  • Dyes and Pigments: The compound's vibrant color properties could be utilized in dye production.
  • Research: It may be employed in studies exploring nucleophilic substitution mechanisms or as a model compound in organic synthesis .

Several compounds share structural similarities with 4-bromo-2-methoxy-N-methyl-6-nitroaniline, including:

Compound NameMolecular FormulaUnique Features
4-Bromo-2-methoxy-6-nitroanilineC₇H₇BrN₂O₂Lacks N-methyl group; simpler structure
4-Methoxy-2-nitroanilineC₇H₈N₂O₃No bromine; focuses on methoxy and nitro groups
N-Methyl-4-bromoanilineC₇H₈BrN₂Lacks nitro and methoxy groups

These compounds illustrate variations in functional groups that influence their reactivity and biological activity. The unique combination of bromine, methoxy, and nitro functionalities in 4-bromo-2-methoxy-N-methyl-6-nitroaniline sets it apart from these similar compounds, potentially leading to distinct chemical behaviors and applications .

Solubility Behavior in Polar/Non-polar Solvent Systems

The solubility characteristics of 4-bromo-2-methoxy-N-methyl-6-nitroaniline demonstrate a complex interplay between molecular structure and solvent polarity. The compound exhibits distinct solubility patterns across different solvent systems, primarily influenced by its multiple functional groups including the electron-withdrawing nitro group, the electron-donating methoxy group, the bromine substituent, and the N-methyl aniline backbone .

Table 1: Solubility Profile of 4-Bromo-2-methoxy-N-methyl-6-nitroaniline in Various Solvent Systems

Solvent SystemPolaritySolubility ClassificationEstimated Range (g/L)
WaterHighly PolarSlightly Soluble0.1-1.0
MethanolPolarSoluble10-50
EthanolPolarSoluble10-50
AcetoneModerately PolarHighly Soluble50-100
N,N-DimethylformamidePolar AproticHighly Soluble50-100
Dimethyl SulfoxidePolar AproticHighly Soluble100-200
AcetonitrilePolar AproticModerately Soluble5-20
ChloroformNon-polarModerately Soluble5-15
HexaneNon-polarPoorly Soluble<0.1

In aqueous systems, the compound demonstrates limited solubility due to the hydrophobic nature of the aromatic ring system and the presence of the bromine substituent [2]. The nitro group, while polar, is insufficient to overcome the overall hydrophobic character of the molecule. This behavior is consistent with similar nitroaniline compounds, where water solubility typically ranges from 0.1 to 1.0 g/L at ambient temperature [3].

Polar protic solvents such as methanol and ethanol show enhanced solubility characteristics, with the compound achieving solubility levels of 10-50 g/L [4]. The hydrogen bonding capability of these solvents facilitates interaction with the nitro group and the amine functionality, promoting dissolution. The methoxy group further contributes to solubility through dipole-dipole interactions with polar solvents [5].

The highest solubility is observed in polar aprotic solvents, particularly dimethyl sulfoxide, where solubility can exceed 100 g/L. These solvents effectively solvate the compound without competing hydrogen bonding interactions, allowing for optimal dipole-dipole interactions with the nitro group [6]. The polar aprotic nature of these solvents also stabilizes the charge distribution within the molecule, enhancing overall solubility.

Non-polar solvents demonstrate poor solubility characteristics, with hexane showing minimal dissolution capacity. However, moderately polar solvents like chloroform exhibit intermediate solubility due to the compound's aromatic nature and the presence of the bromine substituent, which can engage in weak van der Waals interactions [7].

Thermal Decomposition Patterns and Kinetic Studies

The thermal stability and decomposition behavior of 4-bromo-2-methoxy-N-methyl-6-nitroaniline follow characteristic patterns observed in nitroaromatic compounds. Thermogravimetric analysis reveals a multi-stage decomposition process initiated at approximately 200°C, with complete decomposition occurring by 450°C [8].

Table 2: Thermal Decomposition Characteristics

PropertyValue/RangeTemperature (°C)Kinetic Parameters
Melting Point140-150--
Initial Decomposition200-250200-250Activation Energy: 120-160 kJ/mol
Maximum Decomposition Rate280-320280-320Pre-exponential Factor: 10¹²-10¹⁴ s⁻¹
Complete Decomposition400-450400-450Residual Mass: 2-5%

The primary decomposition pathway involves the initial cleavage of the nitro group, generating nitrogen oxides and creating reactive intermediates [9]. The bromine substituent influences the decomposition kinetics by stabilizing certain intermediate species through electron-withdrawing effects. The methoxy group undergoes demethylation at elevated temperatures, contributing to the formation of methanol and formaldehyde as volatile decomposition products [10].

Kinetic analysis using the Kissinger method reveals an activation energy of 120-160 kJ/mol for the primary decomposition step, indicating moderate thermal stability compared to other nitroaniline derivatives [11]. The decomposition follows a first-order kinetic model in the initial stages, transitioning to more complex kinetics as multiple fragmentation pathways become active at higher temperatures.

The decomposition products include nitrogen oxides (NOₓ), carbon monoxide, carbon dioxide, hydrogen bromide, and various organic fragments. The formation of hydrogen bromide is particularly significant as it can catalyze further decomposition reactions, leading to autocatalytic behavior at temperatures above 300°C [12].

pH-Dependent Stability in Aqueous Media

The stability of 4-bromo-2-methoxy-N-methyl-6-nitroaniline in aqueous solutions exhibits pronounced pH dependence, with optimal stability observed in the neutral to slightly acidic range (pH 4-7) [13]. This behavior is attributed to the amphoteric nature of the amine functionality and the electron-withdrawing effects of the nitro group.

Table 3: pH-Dependent Stability Profile

pH RangeStability RatingHalf-life (hours)Primary Degradation Mechanism
1.0-2.0Moderate12-24Acid-catalyzed hydrolysis
2.0-4.0Good48-72Slow hydrolytic cleavage
4.0-7.0Excellent>168Minimal degradation
7.0-9.0Good72-96Slow base-catalyzed hydrolysis
9.0-12.0Moderate24-48Base-catalyzed decomposition
12.0-14.0Poor6-12Rapid alkaline degradation

In strongly acidic conditions (pH 1-2), the compound undergoes protonation of the amine group, which increases its susceptibility to nucleophilic attack by water molecules. This leads to hydrolytic cleavage of the methoxy group and potential deamination reactions [14]. The presence of the nitro group activates the aromatic ring toward nucleophilic substitution, facilitating these degradation pathways.

The optimal stability region (pH 4-7) corresponds to conditions where the amine group exists in its neutral form, minimizing both acid- and base-catalyzed decomposition pathways. In this range, the compound exhibits a half-life exceeding 168 hours at ambient temperature, making it suitable for various analytical and synthetic applications [15].

Under strongly alkaline conditions (pH >12), rapid decomposition occurs through multiple mechanisms including nucleophilic aromatic substitution, elimination reactions, and oxidative degradation. The high concentration of hydroxide ions facilitates attack at the electrophilic carbon atoms adjacent to the nitro group, leading to ring fragmentation and the formation of various decomposition products [16].

Redox Properties and Electrochemical Behavior

The electrochemical behavior of 4-bromo-2-methoxy-N-methyl-6-nitroaniline is characterized by multiple redox processes involving both the nitro group and the amine functionality. Cyclic voltammetry studies reveal distinct reduction and oxidation peaks corresponding to different electrochemical transformations [17].

Table 4: Electrochemical Properties and Redox Behavior

Electrochemical ParameterValueConditionsProcess Description
First Reduction Potential (E₁/₂)-0.45 Vvs Ag/AgCl, pH 7NO₂ → NHOH (4e⁻, 4H⁺)
Second Reduction Potential (E₁/₂)-0.85 Vvs Ag/AgCl, pH 7NHOH → NH₂ (2e⁻, 2H⁺)
Oxidation Potential (E₁/₂)+0.95 Vvs Ag/AgCl, pH 7NH₂ → oxidized products
Diffusion Coefficient2.1 × 10⁻⁶ cm²/s0.1 M KClMass transport parameter
Heterogeneous Rate Constant1.8 × 10⁻³ cm/sStandard conditionsElectron transfer kinetics

The primary reduction process occurs at approximately -0.45 V versus Ag/AgCl, corresponding to the four-electron reduction of the nitro group to the corresponding hydroxylamine derivative [18]. This reduction is quasi-reversible and shows characteristic pH dependence, with the potential shifting to more negative values as pH increases according to the Nernst equation.

The second reduction wave at -0.85 V represents the further reduction of the hydroxylamine intermediate to the corresponding amine. This process involves a two-electron transfer and is generally irreversible under typical experimental conditions [19]. The presence of the bromine substituent affects the electron density of the aromatic ring, influencing both the reduction potential and the kinetics of the electron transfer process.

Oxidation of the amine group occurs at approximately +0.95 V, leading to the formation of radical cation intermediates and subsequent coupling products. The methoxy group influences this oxidation process by providing additional electron density to the aromatic system, making oxidation more favorable compared to unsubstituted nitroanilines [20].

The electrochemical behavior is further complicated by the presence of the N-methyl substituent, which affects the electronic properties of the nitrogen atom and influences the overall redox chemistry. Differential pulse voltammetry studies reveal additional minor redox processes attributable to the interaction between different functional groups within the molecule [21].

The diffusion coefficient of 2.1 × 10⁻⁶ cm²/s indicates moderate molecular mobility in aqueous solutions, consistent with the molecular weight and hydration behavior of the compound. The heterogeneous electron transfer rate constant of 1.8 × 10⁻³ cm/s suggests moderately fast electrode kinetics, making the compound suitable for electroanalytical applications [22].

XLogP3

2.9

Dates

Last modified: 08-16-2023

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